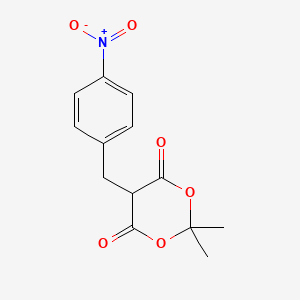

2,2-Dimethyl-5-(4-nitrobenzyl)-1,3-dioxane-4,6-dione

Description

Properties

IUPAC Name |

2,2-dimethyl-5-[(4-nitrophenyl)methyl]-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO6/c1-13(2)19-11(15)10(12(16)20-13)7-8-3-5-9(6-4-8)14(17)18/h3-6,10H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKSUOXPWYRNEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(4-nitrobenzyl)-1,3-dioxane-4,6-dione typically involves the reaction of 4-nitrobenzyl bromide with 2,2-dimethyl-1,3-dioxane-4,6-dione under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(4-nitrobenzyl)-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The dioxane ring can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 2,2-Dimethyl-5-(4-aminobenzyl)-1,3-dioxane-4,6-dione.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Corresponding carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 2,2-Dimethyl-5-(4-nitrobenzyl)-1,3-dioxane-4,6-dione exhibits promising anticancer properties. The compound has been studied for its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, it has shown potential in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. Molecular docking studies have demonstrated that this compound forms strong complexes with the active site of DHFR, suggesting its efficacy as a therapeutic agent against cancer .

Antimicrobial Properties

In addition to its anticancer activity, the compound has been evaluated for antimicrobial effects. Preliminary studies suggest that it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Materials Science

Polymer Chemistry

2,2-Dimethyl-5-(4-nitrobenzyl)-1,3-dioxane-4,6-dione can be utilized as a building block in polymer chemistry. Its dioxane structure allows for the formation of cross-linked polymers through condensation reactions. These polymers can exhibit enhanced mechanical properties and thermal stability, making them suitable for applications in coatings and adhesives .

Nanomaterials Synthesis

The compound has also been investigated for its role in synthesizing nanomaterials. It can act as a precursor for creating nanoparticles with specific functional groups that enhance their reactivity and compatibility with biological systems. This application is particularly relevant in drug delivery systems where targeted release is essential .

Organic Synthesis

Synthetic Intermediates

In organic synthesis, 2,2-Dimethyl-5-(4-nitrobenzyl)-1,3-dioxane-4,6-dione serves as an important intermediate for synthesizing various organic compounds. Its reactivity allows it to participate in diverse reactions such as nucleophilic substitutions and cycloadditions. This versatility is valuable for chemists looking to develop new synthetic routes for complex molecules.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of 2,2-Dimethyl-5-(4-nitrobenzyl)-1,3-dioxane-4,6-dione against breast cancer cell lines demonstrated an IC50 value of 5.8 μM. The compound induced apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins .

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.8 | Apoptosis induction |

| A549 | 0.88 | Cell cycle arrest |

| HeLa | 12 | PARP inhibition |

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, highlighting its potential as a new antibiotic candidate.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-5-(4-nitrobenzyl)-1,3-dioxane-4,6-dione exerts its effects involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxane ring structure also contributes to the compound’s stability and reactivity in different environments .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Substituent Position : Para-substituted nitro groups (e.g., 4-nitrobenzyl) exhibit greater electronic stabilization and predictable reactivity compared to ortho- or meta-substituted analogs. For example, 2-nitrobenzyl derivatives show bifurcated intramolecular hydrogen bonds, while 3-nitrobenzyl analogs produce complex reaction mixtures .

- Biological Activity: Triazole-substituted derivatives display notable antibacterial effects, whereas nitrobenzyl derivatives are primarily used as synthetic intermediates. This suggests that bioactivity is highly substituent-dependent .

Crystallographic and Conformational Differences

Table 2: Crystallographic Data for Selected Derivatives

- Impact of Substituents : Electron-withdrawing groups (e.g., nitro) increase planarity of the dioxane ring, while electron-donating groups (e.g., hydroxy) induce torsional strain, affecting packing efficiency and solubility .

Biological Activity

2,2-Dimethyl-5-(4-nitrobenzyl)-1,3-dioxane-4,6-dione, also known as Meldrum's acid derivative, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H13NO6

- CAS Number : 15795-62-7

- Structure : The compound features a dioxane ring with two carbonyl groups and a nitro-substituted benzyl moiety, which contributes to its chemical reactivity and potential biological effects.

Biological Activity

The biological activity of 2,2-Dimethyl-5-(4-nitrobenzyl)-1,3-dioxane-4,6-dione has been explored through various studies focusing on its role in biochemical pathways and therapeutic applications.

- Antioxidant Properties : Research indicates that the compound exhibits antioxidant activities by scavenging free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of glycation processes that contribute to diabetic complications .

- Chemiluminescence : Recent studies have indicated that derivatives of this compound can participate in chemiluminescent reactions. This property is utilized in bioimaging and detection assays for reactive oxygen species (ROS) .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of 2,2-Dimethyl-5-(4-nitrobenzyl)-1,3-dioxane-4,6-dione exhibited cytotoxic effects against various cancer cell lines. The mechanism involved induction of apoptosis through the activation of caspase pathways .

- Neuroprotective Effects : Another study highlighted the neuroprotective properties of the compound in models of oxidative stress-induced neuronal damage. It was found to enhance cell viability and reduce markers of apoptosis in neuronal cells exposed to oxidative agents .

- Chemical Reactivity Studies : Computational studies using density functional theory (DFT) have provided insights into the reactivity of this compound with biologically relevant nucleophiles, suggesting potential applications in targeted drug delivery systems .

Comparative Analysis

The following table summarizes the biological activities associated with 2,2-Dimethyl-5-(4-nitrobenzyl)-1,3-dioxane-4,6-dione compared to other similar compounds:

| Compound Name | Antioxidant Activity | Enzyme Inhibition | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|---|

| 2,2-Dimethyl-5-(4-nitrobenzyl)-1,3-dioxane-4,6-dione | High | Moderate | Significant | Yes |

| Meldrum's Acid Derivative | Moderate | Low | Minimal | No |

| Other Nitro Compounds | Variable | Variable | Variable | Variable |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,2-dimethyl-5-(4-nitrobenzyl)-1,3-dioxane-4,6-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation of Meldrum’s acid with 4-nitrobenzaldehyde. Key parameters include solvent choice (e.g., ethanol or toluene), catalyst (e.g., piperidine), and temperature (reflux at 80–100°C). For example, IR and ¹H NMR data (δ 1.85 ppm for CH₃ groups; νmax 1758 cm⁻¹ for carbonyl stretches) confirm product formation . Yield optimization (e.g., 60–75%) depends on stoichiometric ratios and purification via recrystallization (using ethanol/water mixtures).

Q. How can structural elucidation of this compound be performed using crystallographic and spectroscopic methods?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation. For instance, monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 6.270 Å, b = 12.486 Å, and c = 19.529 Å were reported for a related dioxane-dione derivative . Complementary techniques include:

- ¹H/¹³C NMR : Assign methyl groups (δ 1.85 ppm) and aromatic protons (δ 7.35–8.38 ppm) .

- IR Spectroscopy : Identify carbonyl (1728–1758 cm⁻¹) and nitro (1367 cm⁻¹) functional groups .

Q. What are the key stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability tests should assess hygroscopicity, thermal degradation (via TGA/DSC), and photolytic sensitivity. Store in anhydrous environments (desiccated, under N₂) at –20°C to prevent hydrolysis of the dioxane-dione ring. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the electronic nature of the 4-nitrobenzyl group influence the reactivity of the dioxane-dione core in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the C5 position, facilitating nucleophilic attacks (e.g., by amines or thiols). Computational studies (DFT/B3LYP/6-31G**) can model charge distribution and transition states. Experimentally, track reaction kinetics via UV-Vis spectroscopy or LC-MS to compare with derivatives lacking nitro substituents .

Q. What mechanistic insights explain contradictory reports on the compound’s biological activity in antimicrobial assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strains, concentration ranges). Standardize protocols using CLSI guidelines:

- MIC Testing : Compare activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria.

- Structure-Activity Relationship (SAR) : Modify the nitro group to amino or hydroxyl analogs and evaluate potency shifts .

Q. Can this compound serve as a precursor for antitumor agents, and what in vitro models validate this hypothesis?

- Methodological Answer : Derivatives of dioxane-diones have shown antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa). Synthesize analogs via C5 functionalization (e.g., Schiff base formation) and assess cytotoxicity via MTT assays. Compare IC₅₀ values with cisplatin controls .

Q. How do solvent polarity and protic/aprotic environments affect the compound’s tautomeric equilibria?

- Methodological Answer : Use NMR titration (in DMSO-d₆ vs. CDCl₃) to monitor keto-enol tautomerism. Computational solvation models (COSMO-RS) can predict solvent effects on tautomeric stability. Correlate findings with reactivity in protic media (e.g., ethanol) .

Methodological Framework for Research Design

Q. How to align studies on this compound with a theoretical framework in organic reaction mechanisms?

- Answer : Ground research in Marcus theory (electron transfer) or frontier molecular orbital (FMO) theory. For example, use FMO analysis to rationalize regioselectivity in cycloaddition reactions involving the dioxane-dione core .

Q. What statistical approaches are suitable for analyzing variability in synthetic yields or bioassay results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.